3-(4-Chlorobenzoyl)-4-hydroxy-5H-spiro[furan-2,3'-indole]-2',5(1'H)-dione
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Overview
Description
3-(4-Chlorobenzoyl)-4-hydroxy-5H-spiro[furan-2,3’-indole]-2’,5(1’H)-dione is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of a furan ring fused to an indole moiety, with a chlorobenzoyl group and a hydroxyl group attached. The presence of these functional groups and the spirocyclic framework makes this compound an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobenzoyl)-4-hydroxy-5H-spiro[furan-2,3’-indole]-2’,5(1’H)-dione typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe chlorobenzoyl group is often introduced via Friedel-Crafts acylation, and the hydroxyl group can be added through selective hydroxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are often employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzoyl)-4-hydroxy-5H-spiro[furan-2,3’-indole]-2’,5(1’H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chlorobenzoyl group can be reduced to a benzyl alcohol.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a benzyl alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chlorobenzoyl)-4-hydroxy-5H-spiro[furan-2,3’-indole]-2’,5(1’H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chlorobenzoyl)-4-hydroxy-5H-spiro[furan-2,3’-indole]-2’,5(1’H)-dione involves its interaction with specific molecular targets. The compound may exert its effects through binding to enzymes or receptors, leading to the modulation of biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indomethacin: A nonsteroidal anti-inflammatory drug with a similar indole structure.
Spirooxindoles: Compounds with a spirocyclic oxindole framework, used in medicinal chemistry.
Chlorobenzoyl derivatives: Compounds with a chlorobenzoyl group, used in various chemical syntheses.
Uniqueness
3-(4-Chlorobenzoyl)-4-hydroxy-5H-spiro[furan-2,3’-indole]-2’,5(1’H)-dione is unique due to its combination of a spirocyclic structure with both furan and indole rings, along with the presence of chlorobenzoyl and hydroxyl functional groups. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H10ClNO5 |
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Molecular Weight |
355.7 g/mol |
IUPAC Name |
4'-[(4-chlorophenyl)-hydroxymethylidene]spiro[1H-indole-3,5'-oxolane]-2,2',3'-trione |
InChI |
InChI=1S/C18H10ClNO5/c19-10-7-5-9(6-8-10)14(21)13-15(22)16(23)25-18(13)11-3-1-2-4-12(11)20-17(18)24/h1-8,21H,(H,20,24) |
InChI Key |
LRWBAKNDCRWVSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3(C(=C(C4=CC=C(C=C4)Cl)O)C(=O)C(=O)O3)C(=O)N2 |
Origin of Product |
United States |
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